molecular formula C8H11NO B2698479 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole CAS No. 106681-22-5

1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole

Cat. No.: B2698479
CAS No.: 106681-22-5
M. Wt: 137.182
InChI Key: OUGXXVWBSDOMMD-UHFFFAOYSA-N
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Description

1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of a pyrrole ring substituted with an oxirane (epoxide) group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with an epoxide-containing reagent under controlled conditions. For instance, the reaction of pyrrole with epichlorohydrin in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted pyrrole derivatives .

Scientific Research Applications

1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole involves its ability to undergo various chemical reactions due to the presence of the reactive epoxide group. This group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. The pyrrole ring can also participate in π-π interactions and hydrogen bonding, further influencing its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Uniqueness: 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole is unique due to the combination of the pyrrole ring and the epoxide group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[2-(oxiran-2-yl)ethyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-5-9(4-1)6-3-8-7-10-8/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGXXVWBSDOMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106681-22-5
Record name 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole
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